Tribromoethanol

Description

major descriptor (66-90); on-line search ETHANOL (66-90); INDEX MEDICUS search this compound (66-90)

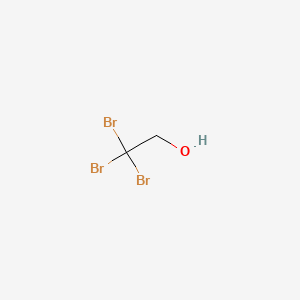

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-tribromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDPIBEUFTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023698 | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-80-9 | |

| Record name | Tribromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tribromoethanol as a Positive Allosteric Modulator of GABA-A Receptors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Tribromoethanol (TBE) and its function as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Historically known by its brand name Avertin, TBE has been utilized as an anesthetic in laboratory animals, particularly rodents.[1] Its mechanism of action, centered on the potentiation of the primary inhibitory neurotransmitter in the central nervous system, GABA, offers a valuable tool for neuropharmacological research. This document will delve into the molecular pharmacology of TBE, its interaction with the GABA-A receptor complex, and detailed protocols for its preparation, handling, and application in both in-vitro and in-vivo experimental paradigms. The aim is to equip researchers with the necessary knowledge to safely and effectively utilize TBE as a tool to probe the intricacies of GABAergic neurotransmission.

Introduction: The GABA-A Receptor and the Principle of Allosteric Modulation

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[2][3] These receptors are pentameric protein complexes, forming a central pore that is permeable to chloride ions (Cl⁻).[4][5] The binding of GABA to its specific site on the receptor triggers a conformational change, opening the channel and allowing Cl⁻ to flow into the neuron.[6] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect.[7]

The complexity of the GABA-A receptor lies in its subunit composition. With 19 different known subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ), a vast number of receptor subtypes with distinct pharmacological and physiological properties can be formed.[3][8] The most common isoform in the brain consists of two α, two β, and one γ subunit.[3]

Beyond the primary (orthosteric) binding site for GABA, the GABA-A receptor possesses multiple other binding sites known as allosteric sites.[9] Molecules that bind to these sites are termed allosteric modulators. They do not activate the receptor on their own but rather influence the receptor's response to the endogenous ligand, GABA.[7] Positive allosteric modulators (PAMs) , such as Tribromoethanol, enhance the effect of GABA, leading to increased Cl⁻ influx.[6][10] This potentiation can occur by increasing the frequency of channel opening, the duration of opening, or the affinity of GABA for its binding site.[7]

This compound: A Profile

Chemical Properties and Historical Context

2,2,2-Tribromoethanol (C₂H₃Br₃O) is a halogenated alcohol. It is a white crystalline solid that is soluble in water and organic solvents.[11] Historically, it was used as a general anesthetic in humans but was discontinued due to concerns about toxicity.[12] Today, its primary application is as an anesthetic for laboratory animals, particularly for short surgical procedures in rodents.[13][14]

Mechanism of Action at the GABA-A Receptor

Electrophysiological studies have demonstrated that this compound acts as a positive allosteric modulator of GABA-A receptors.[11] This mechanism is analogous to that of other well-known GABAergic agents like benzodiazepines and barbiturates. By binding to a distinct allosteric site on the GABA-A receptor complex, TBE enhances the inhibitory effects of GABA. This potentiation of GABAergic currents is the basis for its sedative and anesthetic properties. The related compound, 2,2,2-trichloroethanol, the active metabolite of the hypnotic chloral hydrate, has also been shown to potentiate GABA-activated chloride currents.[15][16]

The precise binding site of this compound on the GABA-A receptor has not been as extensively characterized as that of benzodiazepines, which bind at the interface of the α and γ subunits.[5] However, it is understood to be distinct from the GABA binding site located at the α and β subunit interface.[4][5]

Experimental Protocols and Methodologies

Preparation and Safe Handling of this compound Solutions

CAUTION: this compound can degrade when exposed to heat and light, forming toxic byproducts such as dibromoacetaldehyde and hydrobromic acid, which are hepatotoxic and nephrotoxic.[1][13] Therefore, strict adherence to proper preparation and storage protocols is critical for animal welfare and experimental reproducibility.

Materials:

-

2,2,2-Tribromoethanol powder

-

tert-Amyl alcohol (2-methyl-2-butanol)

-

Sterile physiological saline (0.9% NaCl) or distilled water

-

Magnetic stirrer and stir bar

-

Light-excluding glass bottles

-

0.2 µm syringe filter

Step-by-Step Protocol for Preparing a 100% Stock Solution:

-

In a light-excluding glass bottle, combine 10 g of 2,2,2-tribromoethyl alcohol with 10 ml of tertiary amyl alcohol.[17][18]

-

Place a sterile magnetic stir bar in the bottle and seal it.

-

Stir the mixture on a magnetic stirrer until the this compound is completely dissolved. This may take several hours. Gentle heating to approximately 40-50°C can aid in dissolution.[19][20]

-

Store the 100% stock solution at 4°C, protected from light.[18] The stock solution is stable for several months under these conditions. Discard if discoloration or precipitation occurs.[18][19]

Step-by-Step Protocol for Preparing a Working Solution (e.g., 1.25%):

-

To prepare a 1.25% (v/v) working solution, dilute the 100% stock solution 1:80 with sterile physiological saline or distilled water. For example, add 0.5 ml of the stock solution to 39.5 ml of diluent.[20]

-

Stir vigorously until the solution is homogenous.

-

Filter-sterilize the working solution through a 0.2 µm syringe filter.[17][21]

-

The pH of the final working solution should be greater than 5.[13][18] A pH below 5 indicates degradation and the solution must be discarded.[20]

-

Working solutions should be made fresh for each experiment or stored at 4°C and protected from light for no longer than two weeks.[19][21]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and solutions.[19][22]

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[22]

-

In case of skin or eye contact, flush immediately with copious amounts of water.[22]

In-Vitro Characterization: Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of allosteric modulators on ion channel function. This technique allows for the direct measurement of ion currents across the cell membrane in response to agonist and modulator application.

Experimental Workflow for Patch-Clamp Analysis:

Caption: Workflow for patch-clamp analysis of this compound.

Detailed Protocol Outline:

-

Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype(s).

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

-

Solutions:

-

External Solution (aCSF): Containing physiological concentrations of ions.

-

Internal Solution: Containing a chloride salt to allow for the measurement of Cl⁻ currents.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Voltage-clamp the cell at a holding potential of -70 mV to record inhibitory postsynaptic currents (IPSCs).[23]

-

Apply a sub-maximal concentration of GABA to elicit a stable baseline current.

-

Co-apply GABA with increasing concentrations of this compound.

-

Wash out the drugs and ensure the current returns to baseline.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the percent potentiation as a function of this compound concentration to generate a concentration-response curve.

In-Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor and can also be used to study allosteric interactions.

Experimental Workflow for Radioligand Binding Assay:

Caption: Workflow for radioligand binding assay.

Detailed Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex or cerebellum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]muscimol to label the GABA site), and either buffer or varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competitor (e.g., GABA).

-

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine if this compound alters the affinity or number of binding sites for the radioligand.

In-Vivo Application: Anesthesia in Rodents

This compound is commonly administered via intraperitoneal (IP) injection for anesthesia in rodents.[14]

Step-by-Step Protocol for Anesthetic Administration:

-

Dosage Calculation: The recommended dose for surgical anesthesia in mice typically ranges from 125 to 250 mg/kg.[18] The exact dose may need to be optimized depending on the mouse strain, age, and sex.

-

Administration: Administer the calculated volume of the working this compound solution via IP injection.

-

Monitoring: Closely monitor the animal for the induction of anesthesia. The onset is typically rapid. Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.

-

Post-Procedure Care: Keep the animal warm during and after the procedure to prevent hypothermia. Monitor the animal until it has fully recovered from anesthesia.

Important Considerations for In-Vivo Use:

-

This compound is generally recommended for a single anesthetic event. Repeated administrations have been associated with adverse effects, including peritonitis and intestinal ileus.[12][19]

-

The duration of anesthesia is relatively short, typically 15-30 minutes.[19]

-

The use of non-pharmaceutical grade compounds like this compound in animal research requires scientific justification and approval from the Institutional Animal Care and Use Committee (IACUC).[18][24]

Data Presentation and Interpretation

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Method | Reference |

| Anesthetic Dose (Mouse) | 125-250 mg/kg, IP | In-vivo anesthesia | [18] |

| Anesthesia Duration | 15-30 minutes | In-vivo anesthesia | [19] |

| Mechanism of Action | Positive Allosteric Modulator | Electrophysiology | [11] |

| Target Receptor | GABA-A Receptor | Electrophysiology | [11] |

Interpreting Results:

-

Electrophysiology: An increase in the amplitude of GABA-evoked currents in the presence of this compound is indicative of positive allosteric modulation. The magnitude of this potentiation will be concentration-dependent.

-

Binding Assays: A positive allosteric modulator may increase the affinity of the radioligand for the receptor (decrease in Kd) or increase the number of available binding sites (increase in Bmax).

-

In-Vivo Studies: Successful anesthesia, as indicated by the loss of reflexes, confirms the CNS depressant effects of this compound, consistent with its potentiation of inhibitory GABAergic neurotransmission.

Conclusion

This compound serves as a valuable pharmacological tool for the study of GABA-A receptor function. Its action as a positive allosteric modulator allows for the potentiation of GABAergic signaling, providing a means to investigate the downstream consequences of enhanced inhibitory neurotransmission. While its use as a routine surgical anesthetic has been met with some controversy due to potential toxicity from degradation products, careful preparation, and handling can mitigate these risks. For researchers in neuroscience and drug development, a thorough understanding of this compound's mechanism of action and the appropriate experimental protocols for its use is essential for conducting robust and reproducible studies.

References

-

GABA-A receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

- Olsen, R. W. (2018).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Proper Handling: Ensuring Safety with this compound in Research. Retrieved January 2, 2026, from [Link]

-

Synapse. (2024, June 21). What are GABAA receptor positive allosteric modulators and how do they work? Retrieved January 2, 2026, from [Link]

-

Michigan State University. (n.d.). IG033: this compound (Avertin®) in Rodents. Retrieved January 2, 2026, from [Link]

- Al-khazali, A., & Al-Bayati, Z. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123.

- Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.4.

- Al-khazali, A., & Al-Bayati, Z. (2021).

-

Diamond Light Source. (2019, January 3). Structures of the human GABA A receptor reveal how it functions and could help improve key drugs. Retrieved January 2, 2026, from [Link]

- Mercer, A., et al. (2007). GABAA receptors: structure and function in the basal ganglia. Progress in Biophysics and Molecular Biology, 93(1-3), 12–41.

-

University of Wisconsin-Madison. (2017, September 8). SOP Mixing this compound. Retrieved January 2, 2026, from [Link]

-

University of Kentucky. (n.d.). Preparation and Use of this compound (aka Avertin or TBE). Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved January 2, 2026, from [Link]

-

University of Louisville. (2007, January 11). Preparation, Storage, and Use of this compound (Avertin). Retrieved January 2, 2026, from [Link]

-

University of California, Davis. (2022, April 1). Avertin (this compound) Preparation and Use. Retrieved January 2, 2026, from [Link]

-

UConn Health. (n.d.). Use of Avertin. Retrieved January 2, 2026, from [Link]

- estranged, D., & Abdijadid, S. (2024). GABA Receptor Positive Allosteric Modulators.

- Liu, R., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75.

-

University of Georgia. (2013, June 20). Guidelines for Use of this compound in Rodents. Retrieved January 2, 2026, from [Link]

-

West Virginia University. (n.d.). WVU IACUC Policy: Anesthesia Using this compound (Avertin). Retrieved January 2, 2026, from [Link]

-

University of British Columbia. (n.d.). The use of this compound (Avertin®). Retrieved January 2, 2026, from [Link]

- Meyer, R. E., & Fish, R. E. (2005).

- Maheras, T. J., & Gow, A. (2013). Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics.

- Lovinger, D. M., et al. (1993). Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones. British Journal of Pharmacology, 109(1), 299–302.

-

GV-SOLAS. (n.d.). On the use of this compound (TBE, Avertin®, E107, Renarcol®, Byk 250) in laboratory animals. Retrieved January 2, 2026, from [Link]

- Lee, S., et al. (2014). The effect of avertin anesthesia and a mixture of three types of anesthetic agents on food intake and body weight in high fat-induced obese male and female mice. Journal of Veterinary Medical Science, 76(11), 1483–1488.

- Spencer, C. I., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 19(10), 1374–1385.

-

Wikipedia. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

- Meyer, R. E., & Fish, R. E. (2005). A review of this compound anesthesia for production of genetically engineered mice and rats.

- Krasowski, M. D., & Harrison, N. L. (1998). Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors. British Journal of Pharmacology, 123(5), 931–939.

- Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.11.

- Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Frontiers in Molecular Neuroscience, 11, 358.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 2, 2026, from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 2, 2026, from [Link]

- Jensen, A. A., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11895.

- Owens, D. F., et al. (1996). Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging. Journal of Neuroscience, 16(20), 6414–6423.

- Maheras, T. J., & Gow, A. (2013). Repeated Administration of this compound in C57BL/6NHsd Mice.

- Frangaj, A., & Vithlani, M. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093.

- Lin, A. M., et al. (1991). 8-Bromo-cAMP mimics beta-adrenergic sensitization of GABA responses to ethanol in cerebellar Purkinje neurons in vivo. Alcohol and Alcoholism. Supplement, 1, 245–248.

- Hanchar, H. J., et al. (2004). Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition.

Sources

- 1. nbinno.com [nbinno.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 9. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. research.ucdavis.edu [research.ucdavis.edu]

- 14. A review of this compound anesthesia for production of genetically engineered mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 18. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 19. research.uky.edu [research.uky.edu]

- 20. louisville.edu [louisville.edu]

- 21. research.uga.edu [research.uga.edu]

- 22. cloudfront.zoro.com [cloudfront.zoro.com]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. animal.research.wvu.edu [animal.research.wvu.edu]

An In-depth Technical Guide to the Synthesis and Chemical Stability of 2,2,2-Tribromoethanol

This guide provides a comprehensive overview of the synthesis, chemical stability, and safe handling of 2,2,2-Tribromoethanol, a compound of significant interest in biomedical research. Formerly available commercially as Avertin®, it is now primarily prepared in-house by investigators.[1][2][3][4] A thorough understanding of its chemistry is paramount to ensure experimental reproducibility and, most importantly, the welfare of research subjects.

Introduction: The Double-Edged Sword of this compound

2,2,2-Tribromoethanol (TBE) is a halogenated alcohol used as an injectable anesthetic, particularly for short-duration procedures in rodents.[2][4][5] Its utility lies in its rapid induction of anesthesia and relatively quick recovery period.[2][4] However, TBE is notoriously unstable, and its degradation products are toxic, posing significant risks if not prepared and handled with exacting care.[2][5][6][7] This guide is designed for researchers and laboratory professionals, offering the technical detail necessary to synthesize, store, and utilize TBE safely and effectively.

Part 1: Synthesis of 2,2,2-Tribromoethanol

While TBE is commercially available as a solid powder, understanding its fundamental synthesis provides insight into its inherent properties. The most common laboratory preparation involves the haloform reaction, specifically the bromination of a suitable precursor. For the purposes of this guide, we will focus on the practical application of dissolving the commercially available solid, as this is the standard procedure in a research setting.

Core Principle: Solubilization for Use

The primary challenge in preparing TBE for injection is its poor solubility in aqueous solutions.[8] To overcome this, TBE is first dissolved in a suitable organic solvent, tert-amyl alcohol (2-methyl-2-butanol), to create a concentrated stock solution.[6][9][10] This choice is not arbitrary; tert-amyl alcohol is not merely a solvent but also possesses weak hypnotic properties, complementing the anesthetic effect of TBE.[11]

Visualizing the Preparation Workflow

The following diagram outlines the logical flow from raw materials to a ready-to-use working solution.

The accumulation of hydrobromic acid causes a significant drop in the solution's pH. This change in acidity is a critical and easily measurable indicator of degradation. [3][4]Solutions with a pH below 5 should be considered toxic and must be discarded. [3][4]

Toxicology of Degradation Byproducts

The administration of degraded TBE can have severe consequences. The degradation products are potent irritants and have been reported to cause:

-

Peritonitis and abdominal adhesions [2][9]* Intestinal ileus (cessation of gut motility) [2][6]* Nephrotoxicity (kidney damage) and hepatotoxicity (liver damage) [2][5][7]* Post-anesthetic mortality, sometimes occurring up to 24 hours after the procedure [2]

Factors Influencing Stability & Storage Recommendations

The following table summarizes the key factors affecting TBE stability and the corresponding best practices for storage.

| Factor | Impact on Stability | Recommended Action & Causality |

| Light | Accelerates photolytic decomposition into HBr and dibromoacetaldehyde. [7][11] | Store all solutions in amber containers or wrap clear containers in aluminum foil. This physically blocks photons from initiating the degradation reaction. [2][9] |

| Heat | Increases the rate of chemical degradation. [2][7] | Store working solutions at 4°C. [2][4]Store stock solution at room temperature to prevent precipitation. [9]This balances stability with practicality. |

| pH | A drop in pH is an indicator of HBr formation and degradation. [3] | Test the pH of the working solution before each use. A pH < 5 indicates dangerous degradation and the solution must be discarded. [3][4][12]This is a critical go/no-go safety check. |

| Time | Degradation is a continuous process. | Adhere to strict expiration dates. A common standard is ≤ 6 months for stock solution and ≤ 2 weeks for refrigerated working solution. [2][3][13] |

Part 3: Quality Control and Safe Handling

Ensuring the integrity of TBE solutions is a non-negotiable aspect of its use. Self-validating protocols are essential for subject safety and data integrity.

Experimental Protocol: Pre-Use Quality Control Check

This protocol must be performed before every administration of a TBE working solution.

-

Visual Inspection:

-

Action: Examine the solution.

-

Criteria: It must be clear and colorless. Discard immediately if it appears yellow or if any precipitate/crystals are visible. [9] * Causality: Discoloration indicates chemical degradation, while precipitates suggest the compound has come out of solution or formed insoluble byproducts. [3][9]

-

-

pH Measurement:

-

Action: Using a calibrated pH meter or pH indicator strips, measure the pH of the working solution.

-

Criteria: The pH must be above 5.0. [3][4][12]Some institutions recommend a narrower physiological range of 7.35-7.45. [2] * Causality: A pH below 5.0 confirms the presence of acidic degradation byproducts (hydrobromic acid) at a toxic level. [3]

-

-

Documentation:

-

Action: Log the results of the visual and pH checks in the experimental record.

-

Causality: This practice ensures traceability and compliance with animal welfare guidelines and institutional policies.

-

Conclusion

2,2,2-Tribromoethanol is a valuable tool in the researcher's arsenal, but its utility is directly tied to the meticulousness of its preparation and handling. The chemical instability that makes it hazardous is predictable and manageable. By understanding the causality behind the protocols—the role of tert-amyl alcohol, the catalytic effect of light and heat, and the significance of pH as a degradation marker—scientists can mitigate the risks. Adherence to the synthesis, storage, and quality control procedures outlined in this guide is essential for ensuring the continued safe and effective use of this compound in research.

References

- Preparation and Use of this compound (aka Avertin or TBE). (n.d.). University of Kentucky Research. [URL: https://www.research.uky.

- This compound Guidelines (Avertin). (n.d.). University of California, San Francisco IACUC. [URL: https://iacuc.ucsf.edu/policies/tribromoethanol-guidelines-avertin]

- Guidelines for Use of this compound in Rodents. (2022, April 20). University of Georgia (UGA) IACUC. [URL: https://research.uga.edu/iacuc/wp-content/uploads/sites/12/2022/04/Guidelines-for-Use-of-Tribromoethanol-in-Rodents-20220420.pdf]

- Preparation, Storage, and Use of this compound (Avertin). (2007, January 11). University of Louisville IACUC. [URL: https://louisville.edu/research/iacuc/policies-guidelines/Preparation-Storage-and-Use-of-Tribromoethanol.pdf]

- IG033: this compound (Avertin®) in Rodents. (2024, July 11). Michigan State University Animal Care Program. [URL: https://orrecs.msu.edu/iacuc/guidelines-policies/documents/IG033.pdf]

- Avertin (this compound) Preparation and Use. (2022, April 1). UC Davis Office of Research. [URL: https://research.ucdavis.

- Standard on Preparation, Storage, and Use of this compound (Avertin). (n.d.). The University of North Carolina at Chapel Hill. [URL: https://unc.policytech.com/dotNet/documents/?docid=1401]

- IACUC Policy for the Preparation, Storage, and Use of this compound (Avertin) in Mice. (n.d.). [Institution Name Redacted]. [URL: https://research.tamu.edu/wp-content/uploads/2021/08/ACUP-608.pdf]

- Guidance for the Preparation, Storage and Use of this compound (TBE) in Mice. (2023, December 20). [Institution Name Redacted]. [URL: https://research.wayne.edu/iacuc/pdf/guidance-tbe-in-mice.pdf]

- Lieggi, C. C., et al. (2005). An evaluation of preparation methods and storage conditions of this compound. Contemporary Topics in Laboratory Animal Science, 44(1), 11-16. [URL: https://www.ingentaconnect.com/content/aalas/cm/2005/00000044/00000001/art00002]

- 2,2,2-Tribromoethanol. (n.d.). In Wikipedia. Retrieved January 2, 2026. [URL: https://en.wikipedia.org/wiki/2,2,2-Tribromoethanol]

- Policy for this compound (Avertin). (2021, January). [Institution Name Redacted]. [URL: https://www.buffalo.edu/research/research-services/iacuc/policies-guidance/anesthetic-analgesic-and-tranquilizing-drug-use/tribromoethanol-avertin.html]

- The Critical Role of Proper Handling: Ensuring Safety with this compound in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-critical-role-of-proper-handling-ensuring-safety-with-tribromoethanol-in-research-84739527.html]

- This compound. (n.d.). PubChem. Retrieved January 2, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6400]

- SOP for Mixing this compound (TBE, Avertin®). (2017, September 8). University of Wisconsin-Madison RARC. [URL: https://rarc.wisc.edu/sop/sop-mixing-tribromoethanol/]

- 2,2,2-Tribromoethanol. (n.d.). Selleck Chemicals. [URL: https://www.selleckchem.com/products/2-2-2-tribromoethanol.html]

- 2,2,2-Tribromoethanol(75-80-9) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/75-80-9_1HNMR.htm]

- Tribromoethyl alcohol (2,2,2-Tribromoethanol). (n.d.). MedchemExpress. [URL: https://www.medchemexpress.com/tribromoethyl-alcohol.html]

Sources

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. research.uga.edu [research.uga.edu]

- 3. louisville.edu [louisville.edu]

- 4. research.ucdavis.edu [research.ucdavis.edu]

- 5. Article - Standard on Preparation, St... [policies.unc.edu]

- 6. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. research.uky.edu [research.uky.edu]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 13. freimann.nd.edu [freimann.nd.edu]

An In-Depth Technical Guide to the Solubility of Tribromoethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,2,2-Tribromoethanol (TBE), a compound historically used as an anesthetic under the trade name Avertin®.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document synthesizes physicochemical principles with quantitative data and validated experimental protocols. We explore the molecular characteristics of tribromoethanol that govern its solubility in a range of aqueous and organic solvents. This guide presents quantitative solubility data, details a robust methodology for solubility determination, and discusses the practical implications for laboratory and pharmaceutical applications, particularly in the formulation of anesthetic solutions for preclinical research.

Introduction to 2,2,2-Tribromoethanol (TBE)

2,2,2-Tribromoethanol (C₂H₃Br₃O) is a white crystalline solid that functions as a positive allosteric modulator of GABA-A and glycine receptors, producing rapid and deep anesthesia.[2][4] While its use in humans has been discontinued, it remains a common injectable anesthetic for short-term procedures in laboratory animals, especially rodents.[2][5]

Historically, TBE was formulated with tert-amyl alcohol (also known as amylene hydrate or 2-methyl-2-butanol) to create the solution known as Avertin®.[2][4] The tert-amyl alcohol serves a dual purpose: it acts as a powerful solvent for TBE and contributes weak hypnotic properties.[2][4] The non-pharmaceutical grade status of currently available TBE necessitates that researchers prepare their own solutions, making a thorough understanding of its solubility paramount to ensure safety, efficacy, and reproducibility in experimental settings.[1][5][6][7] Improperly prepared or stored solutions can degrade into toxic byproducts like dibromoacetaldehyde and hydrobromic acid, which are highly irritant and can cause severe adverse effects.[3][8]

Physicochemical Principles Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features both polar and nonpolar characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in different solvents.

-

Polar Protic Interactions : The presence of a terminal hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor and acceptor. This enables it to interact favorably with polar protic solvents like water and ethanol, although its aqueous solubility is limited.[9]

-

Nonpolar and Aprotic Interactions : The three bulky, electronegative bromine atoms attached to the alpha-carbon create a significant nonpolar character and reduce the overall polarity of the molecule.[9] This tribromomethyl group facilitates solubility in organic solvents, including ethers, benzene, and halogenated hydrocarbons.[3][9]

The balance between the hydrophilic -OH group and the lipophilic -CBr₃ group dictates its solubility profile across a spectrum of solvents.

Sources

- 1. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound [medbox.iiab.me]

- 5. louisville.edu [louisville.edu]

- 6. research.uky.edu [research.uky.edu]

- 7. research.ucdavis.edu [research.ucdavis.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

Tribromoethanol's Impact on the Central Nervous System: A Technical Guide for Researchers

This guide provides an in-depth technical examination of the effects of 2,2,2-Tribromoethanol (TBE), commonly known by its trade name Avertin, on the central nervous system (CNS). Historically used as a human anesthetic, its application is now predominantly confined to laboratory animal research, particularly in rodents for short-term surgical procedures.[1][2] This document will delve into the core mechanisms of TBE's action, its anesthetic properties, associated neurotoxicities, and critical considerations for its preparation and use in a research setting. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound to ensure its responsible and effective application.

Molecular Mechanisms of Action: Targeting Inhibitory Neurotransmission

The primary anesthetic and sedative effects of Tribromoethanol are mediated through its potentiation of inhibitory neurotransmission in the CNS. Electrophysiological studies have demonstrated that TBE acts as a positive allosteric modulator of two key ligand-gated ion channels: the γ-aminobutyric acid type A (GABAA) receptors and glycine receptors.[1][3] This mechanism is analogous to that of the related compound, 2,2,2-trichloroethanol.[1]

Potentiation of GABAA Receptors

GABAA receptors are the major inhibitory neurotransmitter receptors in the mammalian brain. Upon binding of the endogenous ligand GABA, these chloride-permeable channels open, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. TBE enhances the function of GABAA receptors, although the precise subunits it interacts with are not as extensively characterized as for other anesthetics.[1][4] The potentiation of GABAergic currents by TBE leads to a generalized depression of CNS activity, resulting in sedation, hypnosis, and anesthesia.

The interaction of ethanol and related compounds with GABAA receptors can be complex and dependent on the specific subunit composition of the receptor.[5][6] While direct evidence for TBE's specific subunit interactions is limited, the broader class of alcohols is known to modulate these receptors, leading to enhanced inhibitory signaling.[4][7]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. This compound [medbox.iiab.me]

- 4. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanol potentiation of GABAA receptors requires phosphorylation of the alternatively spliced variant of the gamma 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of ethanol actions on recombinant δ-containing γ-aminobutyric acid type A (GABAA) receptors yield contradictory results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanol and neurotransmitter interactions--from molecular to integrative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Initial Investigations into Tribromoethanol for Rodent Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Anesthetic with Modern Caveats

Tribromoethanol (TBE), historically marketed as Avertin®, is a sedative-hypnotic agent that was once utilized as a general anesthetic in humans in the early 20th century.[1] Its use in human medicine was discontinued due to concerns about hepatic and renal toxicity.[2] However, its rapid induction of anesthesia and potent anesthetic effects have led to its continued, albeit controversial, use in laboratory rodents, particularly for short surgical procedures.[1][3]

This guide provides a comprehensive overview of the initial investigative steps for researchers considering the use of this compound in rodent anesthesia. It will delve into the critical aspects of its preparation, administration, mechanism of action, and the significant safety considerations that must be addressed. The information presented herein is intended to equip researchers with the necessary knowledge to make informed decisions and to highlight the importance of exploring safer, more reliable alternatives.

Chemical Properties and Mechanism of Action

2,2,2-Tribromoethanol is a white crystalline solid, structurally similar to ethanol but with three bromine atoms replacing the hydrogen atoms on the methyl group.[1] It is soluble in water and various organic solvents.[1]

The primary mechanism of action for this compound is believed to be its role as a positive allosteric modulator of inhibitory GABA-A and glycine receptors in the central nervous system.[1] This potentiation of inhibitory neurotransmission leads to the suppression of neuronal activity, resulting in sedation and anesthesia.[4][5] It's important to note that the precise analgesic properties of TBE are not well-defined.[2]

Preparation, Stability, and the Perils of Degradation

A critical factor in the use of this compound is its inherent instability. When exposed to light and heat, it degrades to form dibromoacetaldehyde and hydrobromic acid.[3][6] These degradation byproducts are highly toxic and can cause severe adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and mortality.[3][6][7] Therefore, meticulous preparation and storage are paramount to mitigate these risks.

Protocol for Preparation of this compound Working Solution

This protocol outlines a common method for preparing a TBE working solution. Researchers must adhere strictly to these steps to minimize the formation of toxic degradation products.

Materials:

-

2,2,2-Tribromoethanol powder

-

Tertiary-amyl alcohol (2-methyl-2-butanol)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile, light-excluding glass bottles

-

Magnetic stirrer and stir bar

-

0.2 µm sterile filter

Stock Solution (100% w/v):

-

In a chemical fume hood, combine 10 g of 2,2,2-Tribromoethanol powder with 10 ml of tertiary-amyl alcohol in a dark glass bottle.[8][9]

-

Seal the bottle and stir the mixture on a magnetic stirrer at room temperature until the powder is completely dissolved. This may take several hours.[8] Gentle heating to approximately 40°C can aid in dissolution but must be done with caution to avoid degradation.[6][9]

-

Store the stock solution at 4°C, protected from light.[3][9] The stock solution is generally considered stable for up to six months under these conditions.[3][9] Discard immediately if any discoloration (yellowing) is observed.[10]

Working Solution (e.g., 20 mg/mL):

-

To prepare a 20 mg/mL working solution, mix 0.5 mL of the 100% stock solution with 39.5 mL of sterile saline or PBS in a sterile, dark glass bottle.[6]

-

Stir the solution until fully dissolved.

-

Filter-sterilize the working solution through a 0.2 µm filter into a sterile, light-protected container.[3][9]

-

The working solution should be prepared fresh for each use. If storage is necessary, it must be kept at 4°C and protected from light, with a maximum shelf life of two weeks.[3][6]

-

Crucially, before each use, the pH of the working solution must be checked. A pH below 5.0 indicates degradation and the solution must be discarded. [10][11]

Caption: Workflow for the preparation of this compound anesthetic solution.

Administration and Dosage

This compound is typically administered via intraperitoneal (IP) injection in rodents.[3] The dosage can vary significantly depending on the rodent species, strain, sex, and body composition.[6][12] It is imperative to start with a low dose and carefully monitor the animal's response.

| Rodent Species | Recommended Dosage Range (mg/kg, IP) | Notes |

| Mouse | 125 - 300 mg/kg | Higher doses are associated with increased risk of adverse effects. Some strains may require dose adjustments.[6][9] |

| Rat | 150 - 300 mg/kg | Often used in combination with other agents like medetomidine to improve anesthetic reliability.[6] |

Induction and Recovery:

-

Anesthesia induction is typically rapid, occurring within 1-2 minutes of IP injection.[3][11]

-

The duration of surgical anesthesia is relatively short, lasting approximately 15-30 minutes.[3][6]

-

The return of the righting reflex can take 40-90 minutes.[3][11]

Adverse Effects and Toxicity: A Major Concern

The use of this compound is associated with a significant number of adverse effects, which has led many institutional animal care and use committees (IACUCs) to restrict or discourage its use.[13][14]

Reported Adverse Effects:

-

Peritonitis and Abdominal Adhesions: Due to the irritant nature of TBE and its degradation products, IP injection can lead to inflammation of the peritoneal lining and the formation of fibrous adhesions between abdominal organs.[2][15]

-

Intestinal Ileus: TBE can cause a cessation of normal gut motility, which can be fatal.[3][9]

-

Muscle Necrosis: Necrosis at the injection site has been reported.[2][15]

-

Hepatotoxicity and Nephrotoxicity: The toxic byproducts of TBE degradation can cause damage to the liver and kidneys.[3][11]

-

High Morbidity and Mortality: Studies have reported morbidity rates ranging from 30-60% and mortality rates as high as 35% in mice.[2] Repeated administrations are particularly associated with increased mortality.[2][16]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. research.uga.edu [research.uga.edu]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uky.edu [research.uky.edu]

- 7. unomaha.edu [unomaha.edu]

- 8. urmc.rochester.edu [urmc.rochester.edu]

- 9. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 10. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 11. research.ucdavis.edu [research.ucdavis.edu]

- 12. Repeated Administration of this compound in C57BL/6NHsd Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Use of this compound (Avertin) Policy - Wayne State University [research.wayne.edu]

- 15. Adverse effects of this compound as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]

Methodological & Application

Application Notes and Protocols: Preparation of a Fresh Working Solution of Tribromoethanol (Avertin)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Tribromoethanol (Avertin)

2,2,2-Tribromoethanol (TBE), commonly known by its former trade name Avertin, is an injectable anesthetic agent frequently used for short-term surgical procedures in laboratory animals, particularly rodents.[1][2] Historically, it was also used in humans but has since been discontinued for this purpose.[1][3][4] TBE is valued in research settings for its rapid induction of anesthesia, relatively short duration of action (typically 15-30 minutes), and because it is not a federally controlled substance.[5][6][7]

The mechanism of action for TBE involves the positive allosteric modulation of inhibitory GABA-A and glycine receptors, similar to other anesthetic compounds.[1] However, TBE is no longer available as a pharmaceutical-grade product and must be compounded in the laboratory from non-pharmaceutical-grade reagents.[2][3][8] This necessitates strict adherence to preparation and storage protocols to avoid the formation of toxic degradation products, which can lead to significant animal morbidity and mortality.[4][9][10]

The Critical Role of Formulation and Stability

This compound is inherently unstable and can degrade in the presence of heat and light.[9][10][11] This degradation process yields dibromoacetaldehyde and hydrobromic acid.[8][9] These byproducts are potent irritants and are associated with severe adverse effects, including peritonitis, abdominal adhesions, intestinal ileus, and both nephrotoxicity and hepatotoxicity, which can be fatal.[8][9][10][12]

To mitigate these risks, TBE is dissolved in tertiary amyl alcohol (also known as 2-methyl-2-butanol or amylene hydrate), which acts as a solvent and a stabilizer.[1][13] Even with this stabilizer, both stock and working solutions have a limited shelf life and require specific storage conditions to maintain their safety and efficacy.[2][9] Therefore, the following protocols are designed to ensure the preparation of a fresh, safe, and effective working solution of this compound.

Materials and Equipment

Chemicals

-

2,2,2-Tribromoethanol (TBE): (e.g., Sigma-Aldrich T48402 or equivalent)[14]

-

Tertiary Amyl Alcohol (Amylene Hydrate): 2-methyl-2-butanol (e.g., Sigma-Aldrich 240486 or equivalent)[14]

-

Sterile Diluent: Physiologic saline (0.9% NaCl) or distilled water (tissue culture or mouse embryo culture grade)[14]

-

10% Hydrochloric Acid (HCl): For glassware preparation[15]

Equipment

-

Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves[8][9][15]

-

Acid-washed glass bottles (amber or foil-wrapped) for storage[8][15]

-

Glass beakers or flasks (acid-washed)[15]

-

Warming plate or water bath (capable of 37-40°C)[10][11][13]

-

Sterile syringes and needles

-

Sterile, light-protected aliquot tubes (e.g., sterile conical tubes or amber vials)[10][13]

Protocol 1: Preparation of this compound Stock Solution (100% w/v)

This protocol details the preparation of a concentrated stock solution of this compound. This stock is more stable than the working solution and can be stored for longer periods.

Causality: The use of tertiary amyl alcohol is crucial as it not only dissolves the TBE powder but also acts as a weak hypnotic and stabilizes the TBE molecule, slowing its degradation.[1][13] Preparing a concentrated stock allows for the convenient and accurate dilution to the final working concentration as needed, minimizing waste and ensuring a fresh working solution for each experiment.

Step-by-Step Methodology:

-

Glassware Preparation: To prevent contamination from detergent residues that can be toxic, thoroughly rinse all glassware with 10% HCl followed by several rinses with distilled water.[15]

-

Safety First: Perform all steps involving TBE powder and stock solution preparation within a chemical fume hood while wearing appropriate PPE (lab coat, nitrile gloves, and safety glasses).[9][11]

-

Dissolving TBE:

-

Mixing:

-

Seal the container and place it on a magnetic stirrer.

-

Gently warm the solution to approximately 40°C to aid in dissolution.[8][13] Caution: Do not overheat.

-

Stir the solution until all the TBE powder is completely dissolved. This may take several hours.[8][14] The resulting solution should be clear.

-

-

Labeling and Storage:

-

Clearly label the container as "this compound Stock Solution (100%)" with the preparation date and an expiration date.

-

The stock solution is stable for up to 6 months when stored at 4°C, tightly sealed, and protected from light (e.g., in an amber bottle or a clear bottle wrapped in aluminum foil).[9][16] Some protocols also suggest storage at -20°C.[11][18]

-

Quality Control: Before each use, visually inspect the stock solution. If it appears yellow or contains precipitates, it has degraded and must be discarded as chemical waste.[8][9]

-

Protocol 2: Preparation of Fresh this compound Working Solution (1.25% or 12.5 mg/mL)

This protocol describes the dilution of the stock solution to the final working concentration for administration. It is imperative to prepare this solution freshly or use it within a very short time frame due to its limited stability.

Causality: The working solution is significantly less stable than the stock solution due to the aqueous environment, which facilitates the degradation of TBE. Sterile filtration is a critical step to remove any potential microbial contamination and undissolved microcrystals, ensuring the solution is safe for intraperitoneal injection.[9][10]

Step-by-Step Methodology:

-

Preparation: Within a sterile environment (e.g., a laminar flow hood), add 0.5 ml of the 100% TBE stock solution to 39.5 ml of a sterile diluent (e.g., 0.9% saline or distilled water) in a sterile, light-protected container.[8][14] This creates a 1:80 dilution, resulting in a 1.25% (12.5 mg/mL) working solution.

-

Mixing: Seal the container and mix thoroughly by swirling or vortexing until the solution is homogenous.[10]

-

Sterile Filtration:

-

Aliquoting and Storage:

-

If not for immediate use, aliquot the solution into smaller, sterile, light-protected containers to minimize contamination from repeated punctures.[9]

-

Label each aliquot with the name "this compound Working Solution (1.25%)", the preparation date, and a use-by date of no more than 2 weeks from preparation.[8][9][10]

-

Store the working solution at 4°C and protected from light at all times.[2][9]

-

Mandatory Quality Control and Safety Validation

Trustworthiness: A protocol is only as good as its validation steps. The following quality control measures are mandatory before each use to ensure animal welfare and data integrity.

Pre-Administration Checklist:

-

Visual Inspection: Check the solution for any discoloration (yellowing) or the presence of precipitates. If either is observed, the solution has degraded and must be discarded .[8][9] If precipitates are present due to cold storage, the solution can be gently warmed to 37-40°C to redissolve them; however, if they do not dissolve, the solution should be discarded.[9][11]

-

pH Testing: The most critical self-validating step is to check the pH of the working solution.

-

Place a drop of the solution onto a pH indicator strip.

-

The pH must be greater than 5.0 .[2][16] An acidic pH indicates the presence of hydrobromic acid, a toxic degradation byproduct.

-

If the pH is less than 5.0, the solution is toxic and must be discarded immediately. [2][10][14] Do not attempt to adjust the pH.[2]

-

Dosage and Administration

-

The typical dosage for mice ranges from 125-250 mg/kg, administered via intraperitoneal (IP) injection.[9] For a 25 g mouse, a 250 mg/kg dose corresponds to 0.5 ml of a 1.25% (12.5 mg/mL) solution.[10]

-

Dosage may vary depending on the mouse strain, sex, and body composition.[15] The effects can be unpredictable in mice younger than 16 days or in certain metabolic models (e.g., db/db or ob/ob mice).[2][10]

-

TBE is generally approved for a single survival procedure.[2][3][11] If a second administration is necessary, the procedure must be terminal.[2]

Data Summary and Visualization

Table 1: Solution Preparation and Stability Summary

| Solution Type | TBE Concentration | Preparation Ratio | Storage Temperature | Shelf Life | Key Quality Check |

| Stock Solution | 100% (w/v) | 1 g TBE to 1 ml Amylene Hydrate | 4°C, Protected from Light | Up to 6 months[9] | No yellowing/precipitates |

| Working Solution | 1.25% (12.5 mg/mL) | 1 part Stock to 79 parts Diluent | 4°C, Protected from Light | Max. 2 weeks[9][10] | pH > 5.0 ; No yellowing |

Diagram 1: Workflow for TBE Solution Preparation and Quality Control

Caption: Degradation of this compound into toxic byproducts.

References

-

Washington State University Institutional Animal Care and Use Committee. (n.d.). Use of this compound (Avertin). Retrieved from [Link]

-

Wikipedia. (2023). This compound. Retrieved from [Link]

- Cold Spring Harbor Laboratory. (n.d.). Avertin (this compound) Anesthesia.

-

University of Kentucky Research. (n.d.). Preparation and Use of this compound (aka Avertin or TBE). Retrieved from [Link]

-

UC Davis Office of Research. (2022). Avertin (this compound) Preparation and Use. Retrieved from [Link]

-

UTSA Research. (2023). Use of this compound (Avertin) Policy. Retrieved from [Link]

-

Michigan State University Animal Care Program. (2024). IG033: this compound (Avertin®) in Rodents. Retrieved from [Link]

-

University of Louisville. (2007). Preparation, Storage, and Use of this compound (Avertin). Retrieved from [Link]

- University of Southern California IACUC. (n.d.). IACUC Policy for the Preparation, Storage, and Use of this compound (Avertin) in Mice.

-

West Virginia University IACUC. (2022). WVU IACUC Policy: Anesthesia Using this compound (Avertin). Retrieved from [Link]

-

NC State University Research Administration and Compliance. (n.d.). Standard on Use of this compound (Avertin). Retrieved from [Link]

-

National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

- University of Pittsburgh IACUC. (2014). This compound (Avertin).

- University of Arizona IACUC. (2021). Policy for this compound (Avertin).

-

University of North Carolina at Chapel Hill. (n.d.). Standard on Preparation, Storage, and Use of this compound (Avertin). Retrieved from [Link]

- Chu, D., et al. (2006). Comparing isoflurane with this compound anesthesia for echocardiographic phenotyping of transgenic mice.

- Lieggi, C. C., et al. (2005). An evaluation of preparation methods and storage conditions of this compound.

- Gardner, D. J., et al. (1995). Comparison of this compound, ketamine/acetylpromazine, Telazol/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice.

- Lieggi, C. C., et al. (2005). Efficacy and safety of stored and newly prepared this compound in ICR mice.

- Gargiulo, S., et al. (2022). Anesthesia and analgesia for common research models of adult mice. Journal of Pain Research, 15, 3965–3984.

-

University of British Columbia Animal Care Services. (n.d.). The use of this compound (Avertin®). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of this compound, ketamine/acetylpromazine, Telazol(TM)/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice. Retrieved from [Link]

- Lee, S., et al. (2018). Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources.

- Meyer, R. E., & Fish, R. E. (2005).

- Pritchett-Corning, K. R., et al. (2021). Revisiting this compound as a safe and effective murine anesthetic for veterinary clinical and biomedical research.

- Zeller, W., et al. (1998). Adverse effects of this compound as used in the production of transgenic mice.

- Cmar, M. J., et al. (2000). Pathologic changes associated with use of this compound (avertin) in the Sprague Dawley rat.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research.ucdavis.edu [research.ucdavis.edu]

- 3. ndsu.edu [ndsu.edu]

- 4. unomaha.edu [unomaha.edu]

- 5. Article - Standard on Preparation, St... [policies.unc.edu]

- 6. Comparison of this compound, ketamine/acetylpromazine, Telazol/xylazine, pentobarbital, and methoxyflurane anesthesia in HSD:ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.uky.edu [research.uky.edu]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. research.utsa.edu [research.utsa.edu]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. unthealth.edu [unthealth.edu]

- 14. louisville.edu [louisville.edu]

- 15. freimann.nd.edu [freimann.nd.edu]

- 16. Standard on Use of this compound (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 17. IG033: this compound (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 18. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: Standard Operating Procedure for Tribomoethanol Administration in Mice

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tool Requiring Precision

2,2,2-Tribromoethanol (TBE), historically known by the trade name Avertin, is a sedative-hypnotic agent used to induce short-term, deep anesthesia in laboratory mice.[1][2] Its mechanism of action involves the positive allosteric modulation of inhibitory GABA-A and glycine receptors, similar to other anesthetic agents.[1][3] TBE is valued in specific contexts, such as embryo transfer and other brief surgical procedures, for its rapid induction of anesthesia (1-2 minutes) and relatively short duration (15-30 minutes).[4][5][6]

However, TBE is not a commercially available pharmaceutical-grade product and must be compounded in the laboratory.[7][8] This introduces significant risks, as TBE is inherently unstable. It degrades in the presence of heat and light, decomposing into the toxic byproducts dibromoacetaldehyde and hydrobromic acid.[1][4] Administration of degraded TBE can lead to severe adverse effects, including chemical peritonitis, abdominal adhesions, ileus (reduced gut motility), and mortality.[9][10][11] Consequently, many Institutional Animal Care and Use Committees (IACUCs) discourage its use or restrict it to terminal procedures, advocating for safer alternatives like isoflurane or ketamine/xylazine combinations.[10][11][12]

This guide provides a rigorous, field-proven standard operating procedure for the preparation and administration of TBE. Adherence to this protocol is not merely a recommendation but a prerequisite for ensuring animal welfare, experimental validity, and data reproducibility. Scientific justification for the use of TBE over pharmaceutical-grade alternatives is a mandatory component of any animal use protocol submitted for IACUC approval.[12]

Section 1: The Chemistry of Instability - Causality of Adverse Effects

The primary risk associated with TBE is its chemical degradation. Exposure to light and heat catalyzes a reaction that breaks down TBE into two highly toxic compounds:

-

Dibromoacetaldehyde : A potent irritant.

-

Hydrobromic Acid : A strong acid that drastically lowers the pH of the solution.

When an acidic, degraded TBE solution is injected into the peritoneal cavity, it causes immediate and severe chemical burns to the serosal surfaces of abdominal organs and the peritoneal wall.[4][9] This chemical injury initiates an inflammatory cascade, leading to fibrinous serositis, the formation of adhesions between organs, and potentially fatal paralytic ileus.[9][11] Therefore, the entire preparation and storage protocol is designed around one central principle: preventing degradation . This is achieved through light protection, temperature control, and mandatory pre-administration quality control checks.

Section 2: Reagent Preparation and Stringent Quality Control

Meticulous preparation and storage are the most critical steps for the safe use of TBE. The use of non-pharmaceutical grade reagents necessitates a self-validating system where every batch is checked before use.

Materials Required

| Material | Specifications | Rationale |

| 2,2,2-Tribromoethanol Powder | Reagent Grade (e.g., Sigma-Aldrich T48402) | High purity minimizes unknown contaminants. |

| 2-methyl-2-butanol | Reagent Grade (Tertiary Amyl Alcohol) | Serves as the solvent for the stock solution. |

| Sterile Saline or PBS | USP Grade, pH neutral | Diluent for the working solution; must be physiologically compatible. |

| Glassware (bottles, beakers) | Borosilicate glass; acid-washed | TBE can interact with plastics; acid-washing removes detergent residues that can be toxic.[8] |

| Magnetic Stir Plate & Stir Bar | - | Ensures complete dissolution of TBE powder. |

| Sterile Syringe Filters | 0.22 µm pore size | For filter sterilization of the final working solution. |

| Sterile, Light-Protecting Vials | Amber glass vials or clear vials to be wrapped in foil | Prevents photodegradation of the solution.[4][10] |

| pH Indicator Strips or Meter | Range of at least pH 4-8 | Crucial for quality control before every use. |

Protocol 1: Preparation of 100% (1.6 g/mL) TBE Stock Solution

-

Work Environment : Perform all steps within a chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[4]

-

Mixing : In a dark glass bottle, combine 10 g of 2,2,2-tribromoethanol powder with 6.2 mL of 2-methyl-2-butanol (tertiary amyl alcohol) .[4][8]

-

Dissolution : Add a magnetic stir bar, cap the bottle, and wrap it completely in aluminum foil. Place on a magnetic stir plate at room temperature and stir until the powder is completely dissolved. This may take several hours to overnight.[4] Gentle warming to approximately 40°C can aid dissolution but must be done with caution and away from open flames.[7][10]

-

Storage : Label the bottle clearly with "TBE Stock Solution," the concentration (1.6 g/mL), preparation date, and an expiration date of 6 months. Store at room temperature and strictly protected from light.[4] Note: Refrigeration will cause the TBE to crystallize out of solution.[7]

Protocol 2: Preparation of 2.0% (20 mg/mL) TBE Working Solution

-

Dilution : In a sterile, foil-wrapped glass container, combine 0.5 mL of the 100% TBE Stock Solution with 39.5 mL of sterile, USP-grade saline .[4][7] This creates a 40 mL total volume.

-

Dissolution : Stir the solution at room temperature, protected from light, until fully dissolved. The solution should be perfectly clear.

-

Sterilization : Using a sterile syringe, draw up the working solution and pass it through a 0.22 µm sterile syringe filter into a final, sterile, light-protected container (e.g., amber vial or foil-wrapped sterile tube).[4][10]

-

Aliquoting & Storage : Aliquot the sterile solution into smaller, single-use volumes if desired. Label each container with "TBE Working Solution," the concentration (20 mg/mL), preparation date, and a strict expiration date of 14 days .[2][10]

-

Refrigeration : Store the working solution at 4°C and protected from light.[10][13]

Diagram 1: TBE Preparation and Quality Control Workflow

Caption: Workflow for TBE preparation and mandatory pre-use quality control.

Section 3: Dosing and Intraperitoneal Administration

The anesthetic dose of TBE can vary significantly between different mouse strains, sex, and body composition.[7][8] Therefore, the provided doses should be considered starting points, and a pilot study to determine the optimal dose for a specific strain and experimental context is strongly recommended.

Dosage Recommendations

The typical dosage range for mice is 125-250 mg/kg.[4] A common starting dose is 250 mg/kg .[14]

| Parameter | Value | Calculation Example (for a 25 g mouse) |

| Working Solution Concentration | 20 mg/mL | - |

| Target Dose | 250 mg/kg | - |

| Dose Calculation (mg) | Weight (kg) * Dose (mg/kg) | 0.025 kg * 250 mg/kg = 6.25 mg |

| Injection Volume (mL) | Dose (mg) / Concentration (mg/mL) | 6.25 mg / 20 mg/mL = 0.3125 mL |

Protocol 3: Intraperitoneal (IP) Administration

-

Pre-Procedure QC : Warm an aliquot of the TBE working solution to room temperature.[15] Visually inspect for any discoloration (yellowing) or precipitate.[8] Crucially, test the pH of the solution by placing one drop onto pH indicator paper. The pH must be greater than 5.0.[5][16] If the solution is yellow, contains precipitate, or has a pH < 5.0, it is degraded and MUST be discarded as chemical waste. [14]

-

Animal Handling : Weigh the mouse accurately to calculate the precise injection volume. Properly restrain the mouse, typically by scruffing, to expose the abdomen.

-

Injection Site : Tilt the mouse so its head is pointing slightly downwards. The ideal injection site is in the lower right abdominal quadrant. This location avoids vital organs such as the cecum, bladder, and liver.

-

Injection : Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (15-20 degrees). Aspirate gently to ensure the needle has not entered the bladder or intestines (no urine or yellowish fluid should appear in the syringe hub). Slowly inject the calculated volume of TBE solution.

-

Post-Injection : Return the mouse to a clean, warm cage for observation. Anesthesia induction is rapid, typically occurring within 1-5 minutes.[4]

Section 4: Monitoring Anesthetic Plane and Recovery

Proper monitoring is essential to ensure the animal's welfare and to confirm that a sufficient anesthetic plane has been reached for the procedure.

Assessing Anesthetic Depth

The primary indicator of a surgical plane of anesthesia is the absence of a reflex response to a noxious stimulus.[17]

-

Righting Reflex : After injection, the mouse will lose its righting reflex (the ability to return to an upright position when placed on its side). This indicates the onset of anesthesia but is not sufficient for surgery.[17]

-

Pedal Withdrawal Reflex : This is the gold standard for assessing surgical anesthesia.[18][19] Firmly pinch one of the mouse's hind paws between your thumbnail and forefinger. A lack of withdrawal or any motor response indicates a deep, surgical plane of anesthesia.[18][20] If the mouse pulls its foot back, the anesthetic depth is insufficient.

Recovery

-

Place the mouse on a warming pad or under a heat lamp to prevent hypothermia, a common complication of anesthesia.[17]

-

Monitor the animal continuously until it has fully regained its righting reflex. The recovery period can last from 40 to 90 minutes.[5][14]

-

Do not leave an animal unattended until it is fully conscious and mobile. Do not return the animal to a cage with other mice until it has fully recovered to prevent injury or cannibalism.

Diagram 2: Decision Tree for Anesthetic Monitoring

Caption: Decision tree for monitoring the depth of TBE anesthesia in mice.

Section 5: Adverse Effects and Mitigation

The use of TBE is associated with significant risks, almost all of which are linked to the use of degraded solutions.[4][5]

| Adverse Effect | Cause | Mitigation Strategy |

| Chemical Peritonitis | Injection of acidic, degraded TBE solution.[9][11] | Strict adherence to preparation/storage protocols. Mandatory pH testing of every aliquot before use. |

| Abdominal Adhesions | Chronic inflammation following chemical peritonitis.[9][10] | Strict adherence to preparation/storage protocols. Use only for single, non-survival, or terminal procedures. |

| Intestinal Ileus | Inflammation and irritation of the bowel leading to paralysis.[10][11] | Strict adherence to preparation/storage protocols. |

| Anesthetic Overdose | Incorrect dose calculation; strain-specific sensitivity.[21] | Accurate body weight measurement. Conduct a pilot study to determine the optimal dose for the specific mouse strain. |

| Post-anesthetic Mortality | Can result from peritonitis, ileus, or anesthetic overdose.[9][11] | Meticulous protocol adherence, vigilant monitoring, and appropriate post-operative supportive care (e.g., warmth). |

Critical Note on Repeated Dosing : Repeated administration of TBE is strongly discouraged and is associated with high rates of morbidity and mortality.[8][11] Most IACUC guidelines stipulate that TBE may only be administered once for a survival procedure.[2][5] If an animal does not reach a sufficient anesthetic plane after the initial dose, it should be allowed to recover and not used, or the procedure must be considered terminal if a second dose is administered.[5]

References

-

Zeller, W., Meier, G., Bürki, K., & Panoussis, B. (1998). Adverse effects of this compound as used in the production of transgenic mice. Laboratory animals, 32(4), 407-413. (URL: [Link])

-